4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid
Overview
Description
4’-Methoxy-[1,1’-biphenyl]-3-carboxylic acid is an organic compound with the molecular formula C14H12O3 It is a derivative of biphenyl, where a methoxy group is attached to one of the benzene rings at the para position, and a carboxylic acid group is attached to the other benzene ring at the meta position
Mechanism of Action
Target of Action
The primary target of the compound 4’-Methoxy-[1,1’-biphenyl]-3-carboxylic acid is Stromelysin-1 . Stromelysin-1 is a human protein that plays a crucial role in the breakdown of extracellular matrix in normal physiological processes, such as embryogenesis, remodeling, and wound healing .
Mode of Action
The 4’-Methoxy-[1,1’-biphenyl]-3-carboxylic acid interacts with its target, Stromelysin-1, by binding to it . This interaction can lead to the degradation of fibronectin, laminin, gelatins of type I, III, IV, and V; collagens III, IV, X, and IX, and cartilage proteoglycans .
Biochemical Pathways
The interaction of 4’-Methoxy-[1,1’-biphenyl]-3-carboxylic acid with Stromelysin-1 affects the extracellular matrix remodeling pathway . The downstream effects include changes in cell adhesion, migration, differentiation, proliferation, and apoptosis .
Pharmacokinetics
The compound’s molecular weight is 1842338 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties. These properties, in turn, impact the bioavailability of the compound .
Result of Action
The molecular and cellular effects of the action of 4’-Methoxy-[1,1’-biphenyl]-3-carboxylic acid include changes in the structure of the extracellular matrix, which can affect various cellular processes such as cell adhesion, migration, differentiation, proliferation, and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methoxy-[1,1’-biphenyl]-3-carboxylic acid typically involves the following steps:
Formation of 4-Methoxybiphenyl: This can be achieved through a Suzuki-Miyaura coupling reaction between 4-methoxyphenylboronic acid and a suitable aryl halide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4’-Methoxy-[1,1’-biphenyl]-3-carboxylic acid can undergo various chemical reactions, including:
Electrophilic Substitution: The methoxy group enhances the nucleophilicity of the benzene ring, making it reactive towards electrophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing the carboxylic acid group.
Esterification: Acid catalysts such as sulfuric acid are used to facilitate the reaction with alcohols.
Major Products
Electrophilic Substitution: Products include halogenated or nitrated derivatives of the compound.
Reduction: The major product is the corresponding alcohol.
Esterification: The major products are esters of the compound.
Scientific Research Applications
4’-Methoxy-[1,1’-biphenyl]-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a standard reagent in fluorescence studies and derivatization reactions.
Biology: Investigated for its potential role in modulating protein secretion and gene expression.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the synthesis of organic light-emitting diodes (OLEDs) and other electronic materials.
Comparison with Similar Compounds
Similar Compounds
Properties
IUPAC Name |
3-(4-methoxyphenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-17-13-7-5-10(6-8-13)11-3-2-4-12(9-11)14(15)16/h2-9H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWDMBLJBLIUXFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70361695 | |
Record name | 4'-Methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70361695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
725-05-3 | |
Record name | 4'-Methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70361695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-Methoxy-biphenyl-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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